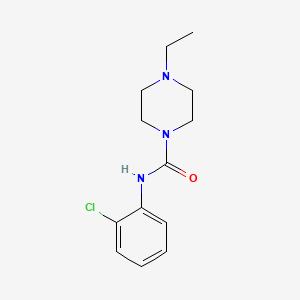![molecular formula C16H16N2O2S B5753938 N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide, also known as MPAA, is a chemical compound with potential applications in medical research. It is a member of the thioamide family, which has been shown to have various biological activities.
Aplicaciones Científicas De Investigación
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have potential applications in medical research, particularly in the area of cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis and the inhibition of angiogenesis. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and angiogenesis. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide may also induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, there are also some limitations to its use. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several possible future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide. One area of interest is the development of more efficient synthesis methods and purification techniques. Another area of interest is the investigation of the mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide, which may lead to the development of more effective cancer treatments. Additionally, the potential use of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Métodos De Síntesis
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide can be synthesized using a multi-step process that involves the reaction of 2-methylaniline with carbon disulfide, followed by the reaction with chloroacetic acid and sodium hydroxide. The final product is obtained through the reaction of 2-phenoxyacetic acid with the intermediate compound. The purity and yield of the final product can be improved by recrystallization and purification techniques.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-7-5-6-10-14(12)17-16(21)18-15(19)11-20-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXJGVTVACNARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

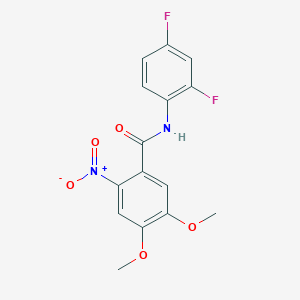

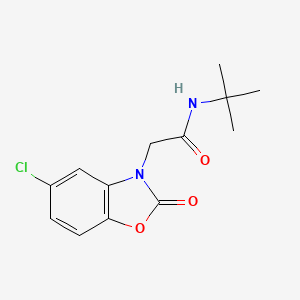
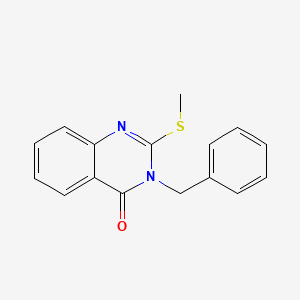
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)
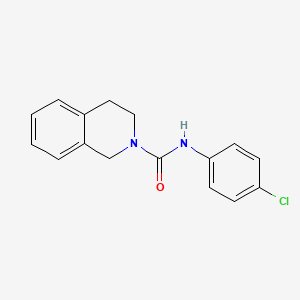
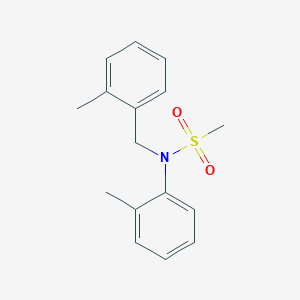
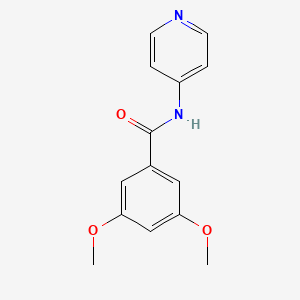
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)

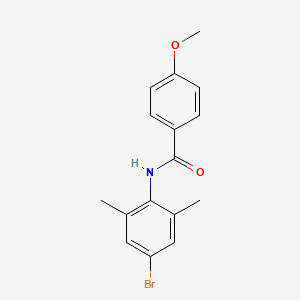
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)

